

Application Note: Synthesis of 6-Bromo-1H-indole-3-carboxylic acid

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Compound of Interest

Compound Name: 6-Bromo-1H-indole-3-carboxylic acid

Cat. No.: B020442

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **6-Bromo-1H-indole-3-carboxylic acid** is a valuable building block in medicinal chemistry and drug discovery. Its structure is a key component in various biologically active compounds. This application note provides a detailed two-step protocol for the synthesis of **6-Bromo-1H-indole-3-carboxylic acid**, commencing with the Vilsmeier-Haack formylation of 5-bromo-2-methylaniline to yield the intermediate, 6-bromo-1H-indole-3-carbaldehyde, followed by its oxidation to the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis protocol.

Step	Reaction	Starting Material	Reagents	Solvent	Temp. (°C)	Time (h)	Product	Yield (%)
1	Vilsmeier-Haack Formylation	5-Bromo-2-methylaniline	Phosphorus oxychloride (POCl ₃), Dimethylformamide (DMF)	DMF	0 then 85	1 then 5	6-Bromo-1H-indole-3-carbaldehyde	93
2	Oxidation	6-Bromo-1H-indole-3-carbaldehyde	Potassium permanganate (KMnO ₄), Sodium hydroxide (NaOH)	Acetone/Water	Room Temp.	2	6-Bromo-1H-indole-3-carboxylic acid	~80-90 (Typical)

Experimental Protocols

Step 1: Synthesis of 6-Bromo-1H-indole-3-carbaldehyde

This procedure follows the Vilsmeier-Haack reaction to formylate the indole ring at the 3-position.

Materials:

- 5-Bromo-2-methylaniline

- Anhydrous Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl_3)
- Saturated sodium carbonate solution
- Ice bath
- Round-bottom flask with a dropping funnel and stirrer

Procedure:

- Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride to anhydrous DMF at 0-5 °C with stirring. Allow the mixture to stir for 30 minutes.
- In a separate flask, dissolve 5-bromo-2-methylaniline (10g, 53.7mmol) in 10ml of DMF.[\[1\]](#)
- Cool the aniline solution to 0 °C in an ice bath.
- Slowly add the prepared Vilsmeier reagent dropwise to the aniline solution.[\[1\]](#)
- After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.[\[1\]](#)
- Heat the reaction mixture to 85 °C and maintain for 5 hours.[\[1\]](#)
- After the reaction is complete, cool the mixture to room temperature.
- Quench the reaction by carefully adding saturated sodium carbonate solution until the mixture is basic, which will result in the precipitation of a yellow solid.[\[1\]](#)
- Filter the solid, wash with water, and dry to obtain 6-bromo-1H-indole-3-carbaldehyde.[\[1\]](#)

Characterization of Intermediate:

- Yield: 12 g (93%).[\[1\]](#)
- Melting Point: 199-201 °C.

- ^1H NMR (DMSO- d_6 , 400 MHz): δ 12.20 (1H, s), 9.91 (1H, s), 8.31 (1H, d, $J = 3$ Hz), 8.00 (1H, d, $J = 9$ Hz), 7.69 (1H, d, $J = 2$ Hz), 7.34 (1H, dd, $J = 1.6, 8.2$ Hz).[\[1\]](#)

Step 2: Synthesis of 6-Bromo-1H-indole-3-carboxylic acid

This procedure details the oxidation of the aldehyde intermediate to the final carboxylic acid product. Indole-3-carbaldehyde is known to be easily oxidized to indole-3-carboxylic acid.[\[2\]](#)

Materials:

- 6-Bromo-1H-indole-3-carbaldehyde
- Potassium permanganate (KMnO_4)
- Sodium hydroxide (NaOH)
- Acetone
- Water
- Hydrochloric acid (HCl)
- Sodium bisulfite
- Round-bottom flask with a stirrer

Procedure:

- Suspend 6-bromo-1H-indole-3-carbaldehyde in a mixture of acetone and water.
- Add a solution of sodium hydroxide and cool the mixture in an ice bath.
- Slowly add a solution of potassium permanganate in water, maintaining the temperature below 10°C .
- After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

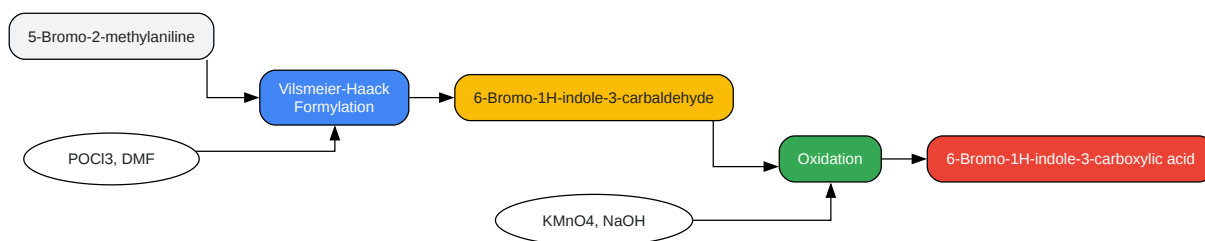
- Quench the reaction by adding sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
- Filter the mixture to remove the manganese dioxide.
- Acidify the filtrate with hydrochloric acid to a pH of approximately 2-3, which will cause the carboxylic acid to precipitate.
- Filter the precipitate, wash with cold water, and dry to yield **6-bromo-1H-indole-3-carboxylic acid**.

Characterization of Final Product:

- Molecular Formula: $C_9H_6BrNO_2$
- Molecular Weight: 240.05 g/mol [3]
- CAS Number: 101774-27-0[3]
- Appearance: Off-white to yellow solid.

Visualizations

Experimental Workflow



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Caption: Synthetic pathway for **6-Bromo-1H-indole-3-carboxylic acid**.

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References

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